molecular formula C9H15N5O2S B2489400 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 690643-21-1

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2489400
CAS No.: 690643-21-1
M. Wt: 257.31
InChI Key: YYJFOWRRPGLQND-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide is a compound that features a triazole ring, which is known for its wide range of pharmacological activities. The presence of the triazole ring makes this compound particularly interesting for medicinal chemistry due to its potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Preparation Methods

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide can be achieved through multiple synthetic routes. . This method is efficient and allows for the preparation of a variety of N-substituted triazole derivatives. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . In industry, it is used in the synthesis of specialty chemicals and materials .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h6H,1-5H2,(H,11,15)(H3,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJFOWRRPGLQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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